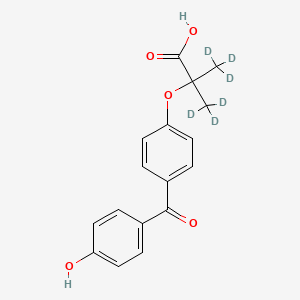
4-Hydroxy Fenofibric acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Fenofibric acid-d6 is a deuterated form of 4-Hydroxy Fenofibric acid, which is a metabolite of fenofibrate. Fenofibrate is a lipid-regulating agent used to treat hypercholesterolemia and hypertriglyceridemia. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy Fenofibric acid-d6 can be synthesized from Bis(4-hydroxy)benzophenone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Fenofibric acid-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy Fenofibric acid-d6 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of fenofibric acid in biological samples.
Pharmacokinetics: Used in studies to understand the metabolism and bioavailability of fenofibrate.
Biological Research: Investigating the effects of fenofibrate and its metabolites on lipid metabolism and cardiovascular health.
Industrial Applications: Employed in the development of lipid-regulating pharmaceuticals and quality control processes.
Mechanism of Action
4-Hydroxy Fenofibric acid-d6, like its non-deuterated counterpart, exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: The non-deuterated form of 4-Hydroxy Fenofibric acid-d6.
Clofibrate: Another lipid-regulating agent with similar effects.
Gemfibrozil: A fibric acid derivative used to treat hyperlipidemia.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable as an internal standard in analytical applications, ensuring accurate quantification and analysis of fenofibric acid and its metabolites .
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-(4-hydroxybenzoyl)phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21)/i1D3,2D3 |
InChI Key |
MZTKIKBXDMDCDY-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



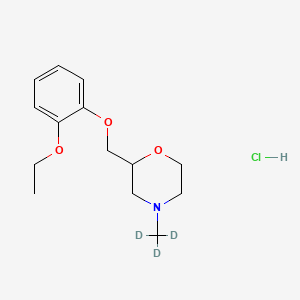
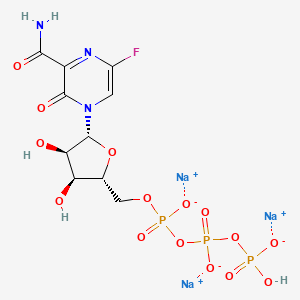


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
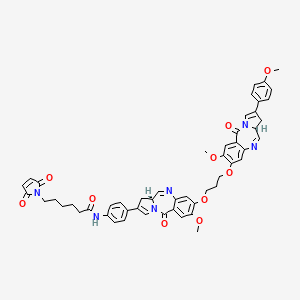
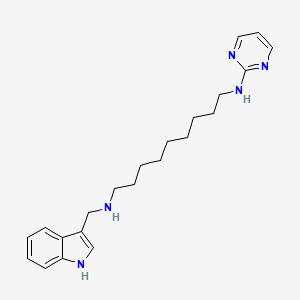
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
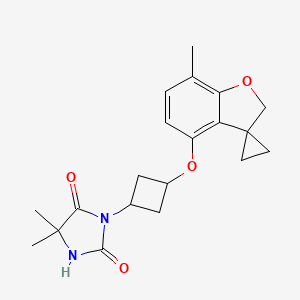
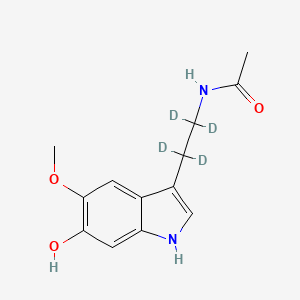
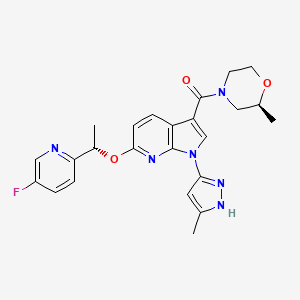
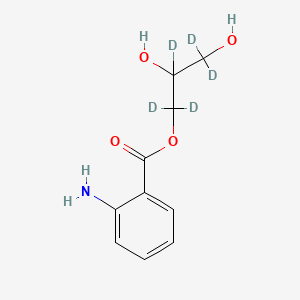
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
